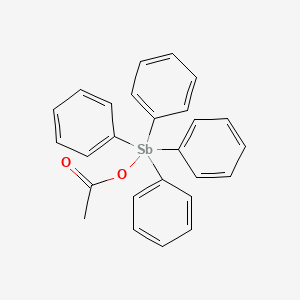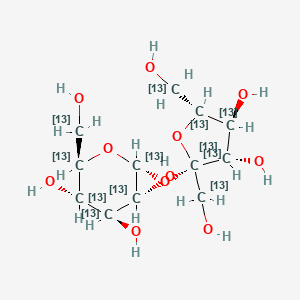
Sucrose13c12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sucrose-13C12 is a labeled form of sucrose, where all twelve carbon atoms are replaced with the carbon-13 isotope. This isotopic labeling is used extensively in scientific research to trace metabolic pathways and study biochemical processes. The molecular formula for Sucrose-13C12 is 13C12H22O11, and it has a molecular weight of 354.21 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Sucrose-13C12 involves the incorporation of carbon-13 into the glucose and fructose units that make up sucrose. This can be achieved through the biosynthesis of glucose and fructose using carbon-13 labeled carbon dioxide in photosynthetic organisms. The labeled glucose and fructose are then enzymatically combined to form Sucrose-13C12 .
Industrial Production Methods
Industrial production of Sucrose-13C12 typically involves the cultivation of plants in an environment enriched with carbon-13 labeled carbon dioxide. The plants assimilate the labeled carbon dioxide during photosynthesis, producing carbon-13 labeled glucose and fructose. These sugars are then extracted and purified to obtain Sucrose-13C12 .
Analyse Chemischer Reaktionen
Types of Reactions
Sucrose-13C12 undergoes similar chemical reactions as regular sucrose, including:
Hydrolysis: Sucrose-13C12 can be hydrolyzed into glucose-13C6 and fructose-13C6 using acidic or enzymatic conditions.
Oxidation: It can be oxidized to produce various organic acids.
Reduction: Reduction reactions can convert it into sugar alcohols such as sorbitol and mannitol.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., invertase enzyme).
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products
Hydrolysis: Glucose-13C6 and fructose-13C6.
Oxidation: Organic acids such as gluconic acid and glucaric acid.
Reduction: Sugar alcohols like sorbitol and mannitol.
Wissenschaftliche Forschungsanwendungen
Sucrose-13C12 is widely used in various fields of scientific research:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of carbohydrates.
Biology: Employed in metabolic flux analysis to trace the pathways of carbon in biological systems.
Medicine: Utilized in studies of carbohydrate metabolism and its role in diseases such as diabetes.
Industry: Applied in the production of labeled compounds for research and development purposes
Wirkmechanismus
The mechanism of action of Sucrose-13C12 is similar to that of regular sucrose. It is metabolized by enzymes such as sucrase, which hydrolyzes it into glucose-13C6 and fructose-13C6. These monosaccharides are then further metabolized through glycolysis and the citric acid cycle, allowing researchers to trace the flow of carbon-13 through various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glucose-13C6: A labeled form of glucose with six carbon-13 atoms.
Fructose-13C6: A labeled form of fructose with six carbon-13 atoms.
Mannitol-13C6: A labeled form of mannitol with six carbon-13 atoms.
Uniqueness
Sucrose-13C12 is unique in that it provides a dual-labeled system with both glucose and fructose units labeled with carbon-13. This allows for more comprehensive tracing of metabolic pathways compared to single-labeled compounds like glucose-13C6 or fructose-13C6 .
Eigenschaften
Molekularformel |
C12H22O11 |
|---|---|
Molekulargewicht |
354.21 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]oxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI-Schlüssel |
CZMRCDWAGMRECN-UHSKIMHLSA-N |
Isomerische SMILES |
[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13C@H](O1)O[13C@]2([13C@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)[13CH2]O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)
![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)


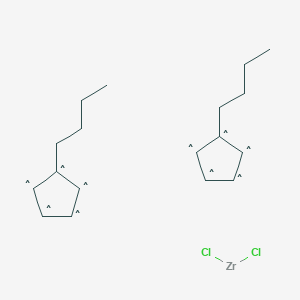
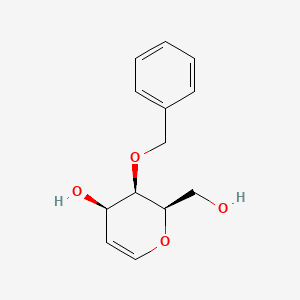
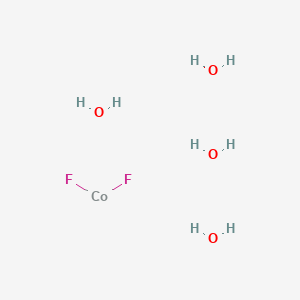
![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert](/img/structure/B12061340.png)
